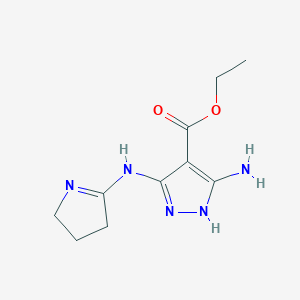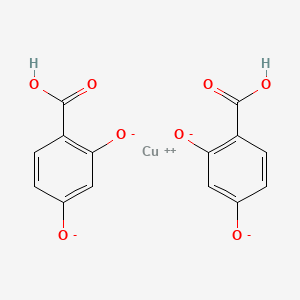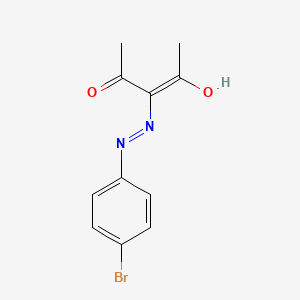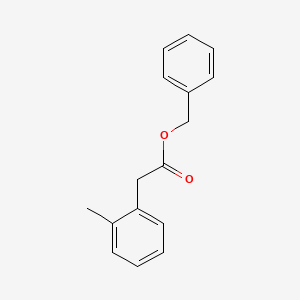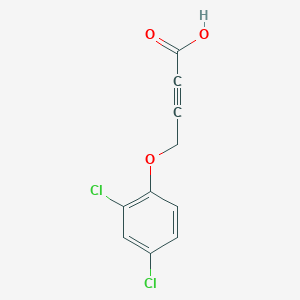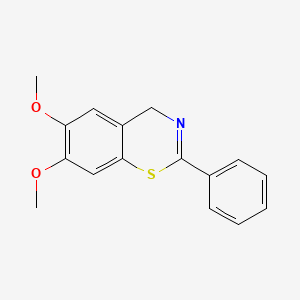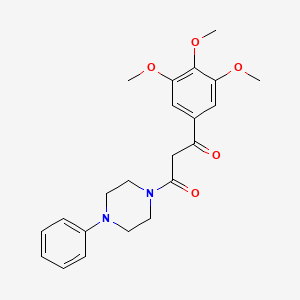
Piperazine, 1-phenyl-4-((3,4,5-trimethoxybenzoyl)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-phenyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a 3,4,5-trimethoxybenzoyl acetyl group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-phenyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This reaction proceeds through an aza-Michael addition mechanism, leading to the formation of the piperazine ring .
Industrial Production Methods
Industrial production of piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of piperazine compounds with high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-phenyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced piperazine compounds, and various substituted piperazine derivatives .
Applications De Recherche Scientifique
Piperazine, 1-phenyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of piperazine, 1-phenyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylpiperazine: A simpler derivative with a phenyl group attached to the piperazine ring.
1-(3,4,5-Trimethoxybenzyl)piperazine: Contains a 3,4,5-trimethoxybenzyl group instead of the benzoyl acetyl group.
1-(p-Methoxyphenyl)-4-((3,4,5-trimethoxybenzoyl)acetyl)piperazine: Similar structure with an additional methoxy group on the phenyl ring.
Uniqueness
Piperazine, 1-phenyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- is unique due to the presence of both a phenyl group and a 3,4,5-trimethoxybenzoyl acetyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
23776-27-4 |
|---|---|
Formule moléculaire |
C22H26N2O5 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
1-(4-phenylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C22H26N2O5/c1-27-19-13-16(14-20(28-2)22(19)29-3)18(25)15-21(26)24-11-9-23(10-12-24)17-7-5-4-6-8-17/h4-8,13-14H,9-12,15H2,1-3H3 |
Clé InChI |
DBZHMIDIQSVMPE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


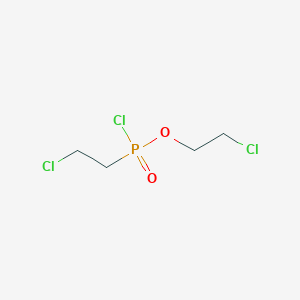

![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)

